molecular formula C15H20N2O B2441577 1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone CAS No. 2034454-30-1

1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone

Cat. No.: B2441577
CAS No.: 2034454-30-1
M. Wt: 244.338
InChI Key: PLXGBXZVPCXZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a complex organic compound featuring a unique hexahydropyrrolo[3,4-c]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves the cyclization of sulfur ylides with ketonic carbonyl groups. This reaction is followed by a 1,3-hydroxy rearrangement to produce the desired compound in excellent yields . The reaction conditions are mild and do not require the use of transition metals, making the process more environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is unique due to its specific hexahydropyrrolo[3,4-c]pyrrole core and the presence of a benzyl group

Properties

IUPAC Name

1-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-12(18)17-10-14-8-16(9-15(14)11-17)7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXGBXZVPCXZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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